molecular formula C15H19NO2 B1193850 ToxT-IN-8

ToxT-IN-8

Cat. No.: B1193850
M. Wt: 245.32
InChI Key: KWXGUKUYMNETKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ToxT-IN-8 is a ToxT inhibitor which reduces Vibrio cholerae virulence in vivo and effectively inhibits intestinal colonization in the infant mouse.

Scientific Research Applications

Behavioral Analysis and Tracking Software (ToxTrac)

ToxT-IN-8 has applications in behavioral analysis based on video recording, which is increasingly popular in research fields like ecology, medicine, ecotoxicology, and toxicology. ToxTrac, an automated open-source software for image-based tracking, can handle several organisms monitored in a laboratory environment. This software is advantageous for high-speed tracking of various species and provides useful locomotor information in animal behavior experiments. It's robust, user-friendly, versatile, and capable of operating at a rate >25 frames per second in HD videos, making it an efficient tool for researchers in these fields (Rodriquez et al., 2017).

Structural Studies in Microbiology

The 1.65 Å resolution structure of the AraC-family transcriptional activator ToxT from Vibrio cholerae has been studied, revealing details about the protein structure that influences its activity. This study provides insights into the molecular structure of ToxT, potentially aiding in understanding its function and role in the pathogenicity of Vibrio cholerae (Li et al., 2016).

Virulence Regulation in Vibrio cholerae

This compound is crucial in the study of virulence regulation in Vibrio cholerae. The AraC/XylS-family transcriptional regulator ToxT is the master virulence activator of this pathogen. Structural studies of ToxT, especially in the context of its interaction with unsaturated fatty acids (UFAs) found in bile, have shed light on the detailed structural mechanism for virulence gene regulation in V. cholerae. Understanding the structural basis of ToxT's interaction with inhibitors provides significant insights into the regulatory mechanisms of cholera's virulence (Cruite et al., 2019).

Molecular Dynamics Simulation for Vibrio cholerae ToxT

Molecular dynamics simulation (MDS) analysis of Vibrio cholerae ToxT virulence factor complexed with docked potential inhibitors offers a path to understanding how ToxT functions at a molecular level. This analysis helps in screening potential inhibitors against ToxT, providing insights into the stability of these compounds in the DNA binding domain of ToxT and their pharmacological and toxicological profiles. Such studies are instrumental in the development of new therapeutic strategies against cholera (Torktaz et al., 2018).

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32

IUPAC Name

3-(1-Butyl-1H-indol-7-yl)propanoic acid

InChI

InChI=1S/C15H19NO2/c1-2-3-10-16-11-9-13-6-4-5-12(15(13)16)7-8-14(17)18/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,17,18)

InChI Key

KWXGUKUYMNETKJ-UHFFFAOYSA-N

SMILES

O=C(O)CCC1=CC=CC2=C1N(CCCC)C=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ToxT IN-8;  ToxT-IN 8;  ToxT-IN-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.